molecular formula C20H20FN5O B2656585 6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2380178-60-7

6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2656585
CAS No.: 2380178-60-7
M. Wt: 365.412
InChI Key: WSZJZZJUVADEME-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and pyrimidinyl groups in the structure suggests that it may have unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the fluorophenyl group: This step may involve the use of fluorobenzene derivatives through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Attachment of the pyrimidinyl-piperidinyl moiety: This can be done using a combination of nucleophilic substitution and reductive amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides or hydroxyl derivatives.

    Reduction: Reduction of the pyridazinone ring to dihydropyridazine.

    Substitution: Halogenation, alkylation, or acylation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one likely involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl and pyrimidinyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
  • 6-(4-Methylphenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
  • 6-(4-Nitrophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Uniqueness

The presence of the fluorophenyl group in 6-(4-Fluorophenyl)-2-{[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one may confer unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets compared to its analogs.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-17-3-1-16(2-4-17)18-5-6-20(27)26(24-18)13-15-8-11-25(12-9-15)19-7-10-22-14-23-19/h1-7,10,14-15H,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZJZZJUVADEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=NC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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